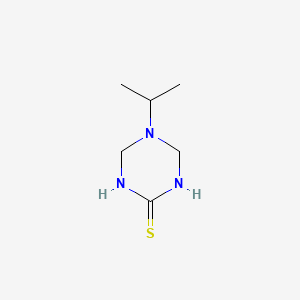

5-(propan-2-yl)-1,3,5-triazinane-2-thione

Descripción

Significance of the 1,3,5-Triazinane (B94176) Scaffold in Heterocyclic Chemistry

The 1,3,5-triazinane ring, also known as a hexahydro-1,3,5-triazine, is a saturated heterocyclic motif that serves as a fundamental building block in organic synthesis. nih.gov Its importance stems from several key features:

Structural Versatility: The three nitrogen atoms within the ring can be readily substituted with a variety of alkyl and aryl groups, allowing for the systematic modification of the molecule's steric and electronic properties. researchgate.net This tunability is crucial for developing compounds with specific functions.

Reactivity: The 1,3,5-triazinane ring can participate in a range of chemical transformations, acting as a synthon for the creation of other heterocyclic systems. researchgate.net

Biological Relevance: The s-triazine core is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.comorganic-chemistry.org Derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govnih.govnih.gov

Structural Foundation and Chemical Diversity of 1,3,5-Triazinane-2-thiones

The introduction of a thione group (C=S) at the 2-position of the 1,3,5-triazinane ring introduces further chemical diversity and potential for specific interactions. The replacement of an oxygen atom in the more common 1,3,5-triazinan-2-one with a sulfur atom significantly impacts the electronic structure and reactivity of the molecule. nih.govresearchgate.net

The specific compound, 5-(propan-2-yl)-1,3,5-triazinane-2-thione , features an isopropyl group attached to one of the nitrogen atoms. This substitution influences the compound's lipophilicity and steric profile, which can in turn affect its solubility, reactivity, and biological interactions. The synthesis of such N-substituted triazinane thiones can often be achieved through multi-component reactions involving an amine (isopropylamine in this case), an isothiocyanate or carbon disulfide, and formaldehyde (B43269) or its equivalents. nih.gov

Current Research Landscape for Substituted 1,3,5-Triazinane-2-thiones

Current research into substituted 1,3,5-triazinane-2-thiones and their analogues is multifaceted, with significant efforts directed towards:

Synthetic Methodology: The development of efficient and environmentally friendly "green" synthetic protocols, such as microwave-assisted and ultrasound-assisted methods, is an active area of investigation. mdpi.com One-pot, multi-component reactions are particularly favored for their atom economy and ability to generate molecular diversity. nih.gov

Biological Evaluation: A primary driver of research is the exploration of the biological activities of these compounds. Studies have investigated their potential as antimicrobial, antifungal, and anticancer agents. nih.govnih.gov The structure-activity relationship (SAR) is a key focus, aiming to correlate specific substitutions with enhanced biological potency.

Materials Science: The unique electronic and photophysical properties of triazine derivatives, including their thionated analogues, make them candidates for applications in materials science, such as in the development of dyes and optical materials. nih.govresearchgate.net

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, the broader class of N-substituted 1,3,5-triazinane-2-thiones and related dithiones and trithiones provides a wealth of relevant data.

Synthesis and Reactivity

The synthesis of related 1,3,5-triazinane-2,4-dithiones has been efficiently achieved through the condensation of 1-arylthioureas with aliphatic carboxylic acids, showcasing a viable route to this heterocyclic core. researchgate.net Another versatile approach involves the three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates, which yields 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.gov Notably, this reaction has been shown to tolerate aliphatic aldehydes, producing an isopropyl-functionalized derivative, highlighting a potential pathway to compounds structurally similar to this compound. nih.gov

The reactivity of the thione group is a key feature. For instance, 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones can be converted to their corresponding trithione analogues using reagents like Lawesson's reagent or a combination of P₄S₁₀ and hexamethyldisiloxane. nih.gov This thionation process dramatically alters the electronic and optical properties of the molecule. nih.govresearchgate.net

Spectroscopic and Structural Characterization

The structural elucidation of 1,3,5-triazinane derivatives heavily relies on spectroscopic techniques such as NMR and IR spectroscopy, as well as single-crystal X-ray diffraction.

Table 1: Representative Spectroscopic Data for Related Triazinane Thione Derivatives

| Compound Class | Spectroscopic Data Highlights | Reference |

| 4-Aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones | ¹H NMR (DMSO-d₆): δ ≈ 11 ppm (NH), δ ≈ 9.5 ppm (NH), δ ≈ 2.3 ppm (SCH₃) ¹³C NMR (DMSO-d₆): δ ≈ 175 ppm (C=S) | beilstein-journals.org |

| 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones | ¹³C NMR (CD₂Cl₂): δ ≈ 173 ppm (C=S) IR (ATR, cm⁻¹): ν ≈ 1343 cm⁻¹ (C-N) | nih.gov |

| 6-Isopropyl-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | ¹H NMR (DMSO-d₆): δ ≈ 10.88 ppm (NH), δ ≈ 9.16 ppm (NH), δ ≈ 1.8 ppm (CH(CH₃)₂) | beilstein-journals.org |

This table presents representative data from the literature for structurally related compounds and should not be taken as experimental data for this compound.

Computational studies, particularly using Density Functional Theory (DFT), have also been employed to understand the electronic structure, molecular geometry, and spectroscopic properties of these heterocycles. nih.govresearchgate.net These theoretical approaches complement experimental findings and can predict the properties of novel derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

5-propan-2-yl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3S/c1-5(2)9-3-7-6(10)8-4-9/h5H,3-4H2,1-2H3,(H2,7,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKLAYBAEXZLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CNC(=S)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes to 1,3,5-Triazinane-2-thiones

The construction of the 1,3,5-triazinane-2-thione (B1225330) scaffold is typically achieved through condensation and cyclization reactions, offering versatile pathways to a range of derivatives.

Multicomponent Condensation Reactions

A prominent and efficient method for synthesizing the 1,3,5-triazinane-2-thione ring system is through multicomponent condensation reactions. This approach involves the simultaneous reaction of three or more starting materials in a single step, which is highly valued for its atom economy and procedural simplicity. A classic example is the reaction involving thiourea (B124793), formaldehyde (B43269), and a primary amine.

In this reaction, thiourea provides the C=S group and two of the nitrogen atoms, while formaldehyde acts as a source of methylene (B1212753) bridges. The primary amine introduces the substituent at the N-5 position of the triazinane ring. The selection of the primary amine is therefore crucial in determining the final substitution pattern of the heterocyclic product. These reactions can often be carried out in a one-pot synthesis, which simplifies the experimental procedure and isolation of the final product. researchgate.net

For instance, a series of 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones have been prepared in a one-step condensation of aromatic amines, thiourea, and formaldehyde. researchgate.net This highlights the utility of this method for generating a library of substituted 1,3,5-triazinane-2-thiones.

Cyclization Strategies and Reaction Conditions

The final ring-closing step, or cyclization, is a critical stage in the formation of the 1,3,5-triazinane-2-thione structure. The conditions for this reaction can be varied to optimize the yield and purity of the product. Often, the cyclization is facilitated by controlling the pH and temperature of the reaction mixture.

One documented approach involves the initial formation of a dithiocarbamate (B8719985) intermediate. For example, the reaction of an amine with carbon disulfide can generate a dithiocarbamate, which is then cyclized with formaldehyde to form the triazinane-2-thione ring. The use of a base, such as sodium hydroxide (B78521), in a suitable solvent like ethanol (B145695), is often employed to facilitate this cyclization.

Furthermore, catalyst-free one-pot synthetic methodologies have been developed for the preparation of related 1,3,5-triazine-2,4-dithione derivatives through three-component reactions of arylaldehydes, thiourea, and orthoformates. nih.govbeilstein-journals.org While this produces a dithione, the underlying principles of multicomponent reaction and cyclization are analogous.

Specific Synthesis of 5-(propan-2-yl)-1,3,5-triazinane-2-thione and Related Alkyl-Substituted Analogues

The synthesis of the target compound, this compound, and its analogues with other alkyl substituents, relies on the careful selection of precursors and optimization of the reaction.

Precursor Selection and Reaction Optimization for Isopropyl Introduction

The most direct method for the synthesis of this compound involves the use of isopropylamine (B41738) as the primary amine precursor in a multicomponent reaction. A common method involves the reaction of isopropylamine with carbon disulfide to form the corresponding dithiocarbamate intermediate. This intermediate is then cyclized with formaldehyde in the presence of a base like sodium hydroxide and a solvent such as ethanol to yield the desired this compound.

Alternatively, the synthesis of 5-alkyl-1,3,5-triazinane-2-thiones can be achieved by the reaction of thiourea with primary alkylamines and N,N,N′,N′-tetramethylmethylenediamine, often in the presence of a catalyst. researchgate.net This method provides another avenue for introducing the isopropyl group by using isopropylamine as the primary amine.

Optimization of these reactions would typically involve adjusting the stoichiometry of the reactants, the choice of solvent and base, the reaction temperature, and the concentration of the reactants to maximize the yield of the desired product.

Below is a table summarizing a synthetic approach for 5-alkyl-1,3,5-triazinane-2-thiones.

| Precursors | Reagents | Product | Reference |

| Thiourea, Primary Alkylamine | N,N,N′,N′-tetramethylmethylenediamine, Catalyst (e.g., Cu- or Sm-containing) | 5-alkyl-1,3,5-triazinane-2-thione | researchgate.net |

| Isopropylamine, Carbon Disulfide | Formaldehyde, Sodium Hydroxide, Ethanol | This compound |

Considerations for Stereoselectivity in Synthesis

Currently, there is limited specific research available in the searched literature concerning the stereoselectivity in the synthesis of this compound. The molecule itself does not possess a chiral center unless further substitutions are introduced.

However, in the broader context of synthesizing substituted heterocyclic compounds, stereoselectivity can become a significant factor if chiral precursors are used or if chiral centers are generated during the reaction. For instance, if a chiral amine were used as a precursor, the resulting 1,3,5-triazinane-2-thione would be chiral. In such cases, the diastereoselectivity of the cyclization step would be a key consideration. The use of chiral catalysts or auxiliaries could potentially influence the stereochemical outcome of the reaction, although specific examples for this particular triazinane are not documented in the provided search results.

Post-Synthetic Functionalization and Derivative Formation

Once the this compound core is synthesized, it can serve as a scaffold for further chemical modifications to create a variety of derivatives. The presence of the thione group and the secondary amine functionalities within the ring provides reactive sites for post-synthetic functionalization.

One of the primary reactions for derivatives is the alkylation of the sulfur atom of the thione group. For example, the alkylation of 5-tert-butylhexahydro-1,3,5-triazine-2-thione with alkyl halides has been shown to yield 2-alkylthio-5-tert-butyl-3,4,5,6-tetrahydro-1,3,5-triazines. researchgate.net This S-alkylation transforms the thione into a thioether, which can alter the electronic properties and reactivity of the molecule. This suggests that this compound could similarly be S-alkylated to produce a range of 2-(alkylthio)-5-(propan-2-yl)-3,4,5,6-tetrahydro-1,3,5-triazines.

Furthermore, the nitrogen atoms in the triazinane ring, particularly the N-1 and N-3 positions, could potentially be functionalized, for example, through acylation or alkylation, although specific examples for the 5-isopropyl derivative were not found in the provided search results. The reactivity of these positions would be influenced by the steric hindrance of the adjacent isopropyl group.

The triazinane-thione core can also participate in cycloaddition reactions to form fused heterocyclic systems. For example, the reaction with α-bromoacetophenone can lead to the formation of an imidazo[2,1-b]thiadiazine derivative.

The following table outlines potential functionalization reactions.

| Reaction Type | Reagent | Potential Product | Reference |

| S-Alkylation | Alkyl Halide | 2-(Alkylthio)-5-(propan-2-yl)-3,4,5,6-tetrahydro-1,3,5-triazine | researchgate.net |

| Cycloaddition | α-Bromoacetophenone | Imidazo[2,1-b]thiadiazine derivative |

N-Substitution Reactions of the Triazinane Ring

The nitrogen atoms within the 1,3,5-triazinane (B94176) ring, particularly at positions 1 and 3, are nucleophilic and can undergo substitution reactions with various electrophiles. These reactions, such as N-alkylation and N-acylation, are fundamental for the functionalization of the triazinane scaffold.

N-Alkylation: The secondary amine functionalities in the triazinane ring can be alkylated using alkyl halides. While specific studies on this compound are not extensively detailed in the reviewed literature, the alkylation of analogous compounds provides insight into this transformation. For instance, the related 5-tert-butylhexahydro-1,3,5-triazine-2-thione has been shown to undergo alkylation. researchgate.net Generally, these reactions are carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. The choice of solvent and base is critical for achieving good yields and preventing side reactions. organic-chemistry.org The use of phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) in conjunction with a base such as potassium carbonate has been effective in the N-alkylation of other triazine systems, sometimes enhanced by microwave irradiation. nih.gov

N-Acylation: The introduction of an acyl group onto the triazinane ring can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the reaction. reddit.com For the related 1,3-thiazinane-2-thione, acylation has been successfully performed using propionyl chloride in the presence of triethylamine. ub.eduresearchgate.net Such reactions lead to the formation of N-acyl derivatives, which are important intermediates in organic synthesis. The regioselectivity of acylation can sometimes be influenced by the reaction conditions and the nature of the acylating agent. niscpr.res.in

| Reaction Type | Reagents and Conditions (Analogous Systems) | Product Type | Ref. |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-1,3,5-triazinane-2-thione | researchgate.netorganic-chemistry.org |

| N-Acylation | Acyl chloride, Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | N-Acyl-1,3,5-triazinane-2-thione | ub.eduresearchgate.net |

| Mannich Reaction | Formaldehyde, Primary/Secondary Amine, Thiourea | N-Aminomethyl-1,3,5-triazinane-2-thione | researchgate.net |

Thione-Thiol Modifications and Derivatization

The thione group (C=S) at the 2-position is a key functional handle for the derivatization of this compound. This group can exist in equilibrium with its tautomeric thiol form, which influences its reactivity towards various reagents.

Thione-Thiol Tautomerism: Heterocyclic thiones can exist in a tautomeric equilibrium with their corresponding thiol isomers. In solution, the position of this equilibrium is influenced by factors such as the solvent polarity, concentration, and pH. organic-chemistry.org Generally, in polar solvents, the thione form tends to be more predominant. organic-chemistry.org The thiol form, with its acidic proton, can be deprotonated in the presence of a base, leading to the formation of a thiolate anion, which is a potent nucleophile. This tautomerism is a critical aspect of the chemical behavior of these compounds. mdpi.com

S-Alkylation: The sulfur atom of the thione or thiolate is a soft nucleophile and readily reacts with soft electrophiles like alkyl halides. This S-alkylation reaction is a common method for derivatization. For example, the alkylation of 5-tert-butylhexahydro-1,3,5-triazine-2-thione with alkyl halides results in the formation of 2-alkylthio-5-tert-butyl-3,4,5,6-tetrahydro-1,3,5-triazines. researchgate.net This reaction typically proceeds under basic conditions to facilitate the formation of the more nucleophilic thiolate.

S-Oxidation: The sulfur atom in the thione or S-alkylated thiol derivatives can be oxidized to form sulfoxides (S=O) or sulfones (SO2). Various oxidizing agents can be employed for this transformation. The oxidation of thiones can sometimes proceed in a stepwise manner, first to the sulfine (B13751562) (thione S-oxide) and then further to a ketone. rsc.org The oxidation of sulfides (S-alkyl derivatives) to sulfoxides and sulfones is a well-established transformation, often utilizing reagents like hydrogen peroxide or peroxy acids. rsc.org The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone.

| Modification | Key Concepts / Reagents | Product Type | Ref. |

|---|---|---|---|

| Tautomerism | Equilibrium between C=S (thione) and C-SH (thiol) forms. Influenced by solvent and pH. | Thione and Thiol forms | organic-chemistry.orgmdpi.com |

| S-Alkylation | Alkyl halide, Base | 2-Alkylthio-1,3,5-triazine derivative | researchgate.net |

| S-Oxidation | Oxidizing agent (e.g., H2O2, peroxy acids) | Sulfoxide or Sulfone derivative | rsc.orgrsc.org |

Formation of Polycyclic and Fused Heterocyclic Systems Containing the Triazinane-2-thione Moiety

The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. These reactions often involve the participation of both the nitrogen and sulfur atoms of the triazinane-thione core.

The construction of fused systems can be achieved by reacting the triazinane-2-thione with bifunctional electrophiles. For instance, reactions with α-haloketones or related compounds can lead to the formation of fused thiazole (B1198619) or thiadiazine rings. While specific examples starting from this compound are not prevalent in the literature, the synthesis of related fused systems like 1,2,4-triazolo[3,4-b] niscpr.res.innih.govthiadiazines from 4-amino-3-mercaptotriazoles and bielectrophiles demonstrates a common strategy. niscpr.res.in The nucleophilic centers of the triazinane-thione, namely the ring nitrogens and the exocyclic sulfur, can react intramolecularly with suitably positioned electrophilic centers to form new rings.

Another approach involves the intramolecular cyclization of appropriately substituted triazinane-thione derivatives. For example, an N-substituted derivative bearing a reactive functional group on the substituent could undergo cyclization to form a fused ring system. The development of synthetic routes to coumarin-fused five-membered aromatic heterocycles illustrates the broad potential of fusing different heterocyclic rings to generate novel molecular architectures. mdpi.com

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. A common synthetic route involves the reaction of isopropylamine with carbon disulfide, followed by cyclization with formaldehyde.

A plausible mechanism for the formation of related 1,3,5-triazinane-2,4-dithiones involves the initial reaction of an amine with an isothiocyanate (which can be formed in situ) to generate a thiourea derivative. researchgate.net This intermediate can then react with an aldehyde. A proposed mechanism suggests that a key step is the formation of an imine from the aldehyde and a thiourea, followed by nucleophilic attack of a second thiourea molecule. Subsequent cyclization and elimination of a small molecule like ammonia (B1221849) or water would lead to the final triazinane-dithione ring system. researchgate.net

In the context of the synthesis of this compound, a likely pathway begins with the formation of an isopropyldithiocarbamate from the reaction of isopropylamine and carbon disulfide in the presence of a base. This dithiocarbamate can then react with formaldehyde and another molecule of isopropylamine. The reaction likely proceeds through the formation of Mannich-type intermediates, where formaldehyde bridges the nitrogen atoms, leading to the eventual cyclization to form the six-membered triazinane ring. The use of a catalyst, such as ferric chloride, has been shown to be effective in the synthesis of related 1,3,5-triazinane-2,4-dithiones, likely by activating the carbonyl group of the carboxylic acid towards nucleophilic attack. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations in one- and two-dimensional NMR spectra, the complete structure of 5-(propan-2-yl)-1,3,5-triazinane-2-thione can be elucidated.

¹H NMR Spectral Analysis (e.g., chemical shifts, coupling patterns of propan-2-yl group)

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the propan-2-yl (isopropyl) group and the N-H and CH₂ protons of the triazinane ring.

The propan-2-yl group will display a characteristic pattern. The two methyl (CH₃) groups are chemically equivalent and will therefore produce a single signal, a doublet, due to coupling with the adjacent methine (CH) proton. This signal is anticipated in the upfield region of the spectrum, typically around δ 1.2-1.4 ppm. chemicalbook.com The methine proton, being attached to a carbon adjacent to a nitrogen atom, will be deshielded and appear as a multiplet (specifically a septet) at a lower field, likely in the range of δ 3.5-4.5 ppm.

The protons on the triazinane ring will also give rise to specific signals. The two methylene (B1212753) (CH₂) groups at positions 4 and 6 of the ring are expected to be chemically equivalent and should appear as a singlet or a narrow multiplet. The chemical shift of these protons would be influenced by the adjacent nitrogen atoms. The protons of the two N-H groups at positions 1 and 3 are also anticipated to produce a distinct signal, the chemical shift of which can be variable and is often observed as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (propan-2-yl) | 3.5 - 4.5 | Septet | ~6-7 |

| CH₃ (propan-2-yl) | 1.2 - 1.4 | Doublet | ~6-7 |

| CH₂ (triazinane ring) | 4.0 - 5.0 | Singlet/Multiplet | - |

| NH (triazinane ring) | Variable | Broad Singlet | - |

¹³C NMR Spectral Analysis (e.g., carbon environments in the triazinane ring and propan-2-yl substituent)

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbons of the propan-2-yl group and the triazinane ring.

The most downfield signal is predicted to be that of the thiocarbonyl (C=S) carbon at position 2 of the triazinane ring, typically appearing in the range of δ 170-190 ppm. imp.kiev.ua The carbons of the propan-2-yl group will also have characteristic chemical shifts. The two equivalent methyl (CH₃) carbons are expected to resonate in the upfield region, around δ 20-25 ppm. The methine (CH) carbon, being attached to a nitrogen atom, will be shifted further downfield, likely in the region of δ 45-55 ppm. The methylene (CH₂) carbons of the triazinane ring are anticipated to appear in a similar region to the methine carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (thiocarbonyl) | 170 - 190 |

| CH (propan-2-yl) | 45 - 55 |

| CH₂ (triazinane ring) | 40 - 55 |

| CH₃ (propan-2-yl) | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak would be observed between the methine proton and the methyl protons of the propan-2-yl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of the carbon signals based on their attached protons. For example, the signal for the methine proton of the isopropyl group would show a correlation to the corresponding methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected between the methine proton of the propan-2-yl group and the adjacent methyl carbons, as well as the methylene carbons of the triazinane ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of the C=S and N-H Moieties

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the key functional groups.

The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak. In similar thioamide and triazinane-thione compounds, this band typically appears in the region of 1250-1050 cm⁻¹. For 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, a strong Raman band for the C=S stretch has been observed around 440 cm⁻¹. mdpi.com

The N-H stretching vibration of the secondary amine groups in the triazinane ring is expected to give a broad absorption band in the region of 3400-3200 cm⁻¹ in the IR spectrum. The broadness of this peak is typically due to hydrogen bonding.

Identification of Functional Groups through IR Signatures

In addition to the C=S and N-H stretches, other characteristic IR absorptions would help to confirm the structure. These include:

C-H stretching vibrations of the propan-2-yl and methylene groups, typically observed in the 3000-2850 cm⁻¹ region.

C-N stretching vibrations of the triazinane ring, which are expected to appear in the 1400-1200 cm⁻¹ range. For related triazine derivatives, strong C-N stretching bands have been reported around 1340 cm⁻¹. mdpi.com

C-H bending vibrations for the methyl and methylene groups, which would be present in the 1470-1350 cm⁻¹ region.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H stretch | 3400 - 3200 | IR |

| C-H stretch (alkyl) | 3000 - 2850 | IR, Raman |

| C-N stretch | 1400 - 1200 | IR, Raman |

| C=S stretch | 1250 - 1050 | IR |

| C=S stretch | ~440 | Raman |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. It also provides invaluable structural information through the analysis of fragmentation patterns. For triazinane derivatives, mass spectrometry is a standard characterization method. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous confirmation of its elemental formula. For this compound, the molecular formula is C₆H₁₃N₃S, corresponding to a monoisotopic mass of 159.0857 g/mol . An HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm).

While specific HRMS data for this compound is not widely published, studies on related triazinane-trithione derivatives demonstrate the utility of this technique. For instance, the HRMS analysis of 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trithione confirmed its molecular formula with high accuracy, observing an [M+H]⁺ ion at m/z 406.0501, which corresponds to the calculated value for C₂₁H₁₆N₃S₃. mdpi.com This confirms the power of HRMS in validating the molecular composition of such heterocyclic systems.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃N₃S |

| Molecular Weight | 159.26 g/mol |

| Exact Mass | 159.0857 |

Electron Impact (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting fragmentation pattern serves as a molecular fingerprint, helping to confirm the structure. For this compound, the fragmentation is expected to proceed via several predictable pathways based on the stability of the resulting fragments.

Key expected fragmentation pathways include:

Loss of the Isopropyl Group: A primary fragmentation event would likely be the cleavage of the bond between the N5 nitrogen and the isopropyl group, resulting in the loss of a propan-2-yl radical (•C₃H₇, 43 Da) or propene via hydrogen rearrangement. This would lead to a significant fragment ion.

Ring Cleavage: The saturated triazinane ring is susceptible to cleavage. Fission of the heterocyclic ring could occur through various pathways, leading to smaller fragments characteristic of the triazinane core.

Thione Group Fragmentation: The thiocarbonyl group (C=S) can also be involved in fragmentation, potentially through the loss of a thiyl radical (•SH) or hydrogen sulfide (B99878) (H₂S) following rearrangement.

Analysis of related fused 1,2,4-triazine (B1199460) derivatives shows fragmentation patterns involving the loss of thiocarbonyl groups and cleavage of the heterocyclic ring system, supporting the proposed pathways. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. mdpi.com Molecules containing multiple bonds or atoms with non-bonding electrons, known as chromophores, can absorb light in this region, promoting electrons from a lower energy orbital to a higher energy one. derpharmachemica.com

The key chromophore in this compound is the thiourea (B124793) moiety (-N-C(=S)-N-). This group contains both π electrons (in the C=S double bond) and non-bonding (n) electrons on the nitrogen and sulfur atoms. The expected electronic transitions for this compound are:

n → π* Transition: This involves the promotion of a non-bonding electron (from sulfur or nitrogen) to an anti-bonding π* orbital of the thiocarbonyl group. These transitions are typically of lower energy and appear at longer wavelengths.

π → π* Transition: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=S double bond. This transition is generally higher in energy and occurs at shorter wavelengths compared to the n → π* transition.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. chim.it This technique provides exact coordinates of each atom, from which bond lengths, bond angles, and torsion angles can be calculated with high precision, confirming stereochemistry and molecular conformation.

While a specific crystal structure for this compound is not available in published literature, data from closely related 1,3,5-triazinane (B94176) derivatives provide insight into the expected molecular geometry. nih.govnih.gov

The 1,3,5-triazinane ring is not planar and typically adopts a chair, boat, or, more commonly, a half-chair conformation to minimize steric strain. researchgate.net For example, the crystal structure of 1-(2-chloro-1,3-thiazol-5-ylmethyl)-3,5-dimethyl-2-nitrimino-1,2,3,4,5,6-hexahydro-1,3,5-triazine reveals a half-chair conformation for the triazine ring. researchgate.net

The bond lengths and angles would be expected to conform to standard values for similar structures. The C=S double bond length in related triazinane-trithiones is typically around 1.64 Å. nih.gov The C-N bonds within the ring would be consistent with single bonds, and the bond angles would reflect the sp³ hybridization of the carbon and nitrogen atoms, distorted from the ideal tetrahedral angle due to ring strain and substituent effects. The isopropyl group would be attached to the N5 nitrogen, and its orientation would be defined by the corresponding torsion angles.

Table 2: Illustrative Crystallographic Data for a Related Triazinane Ring System Data below is for demonstration purposes, based on published values for similar structures, and does not represent experimentally determined values for the title compound.

| Parameter | Bond | Expected Length (Å) | Parameter | Atoms | Expected Angle (°) |

| Bond Length | C=S | ~ 1.64 - 1.66 | Bond Angle | N1-C2-N3 | ~ 115 - 118 |

| Bond Length | C2-N1 | ~ 1.37 - 1.40 | Bond Angle | C2-N3-C4 | ~ 120 - 124 |

| Bond Length | N-C(isopropyl) | ~ 1.47 - 1.49 | Bond Angle | N-C-C(isopropyl) | ~ 110 - 113 |

| Bond Length | C-H(isopropyl) | ~ 0.98 - 1.00 | Torsion Angle | C6-N1-C2-N3 | Varies with conformation |

Analysis of Molecular Conformation and Stereochemistry

A definitive analysis of the molecular conformation of the 1,3,5-triazinane ring in this compound, whether it adopts a chair, boat, or twist-boat conformation, cannot be conducted without experimental structural data. The orientation of the equatorial or axial position of the C2-thione group and the N5-isopropyl substituent is also unknown. For instance, a related compound, 1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3,5-dimethyl-2-nitrimino-1,2,3,4,5,6-hexahydro-1,3,5-triazine, was found to exhibit a half-chair conformation in its crystal structure. researchgate.net However, the substitution pattern is significantly different, precluding a direct comparison. The stereochemical properties, including the potential for chirality or specific isomeric forms, remain uncharacterized.

Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding Networks, Chalcogen Bonding, Spodium Bonding)

The nature of the intermolecular forces governing the crystal packing of this compound can only be hypothesized in the absence of crystallographic data.

Hydrogen Bonding: The molecule contains hydrogen bond donors (N-H groups) and acceptors (the nitrogen atoms and the sulfur atom of the thione group). It is plausible that N-H···S or N-H···N hydrogen bonds are primary synthons in its crystal structure, a common feature in related heterocyclic compounds. researchgate.net However, the specific geometry, connectivity, and dimensionality of such a network are unknown.

Chalcogen Bonding: The sulfur atom of the C=S group has the potential to act as a chalcogen bond donor, interacting with nucleophilic atoms in adjacent molecules. scirp.orgscirp.org This type of non-covalent interaction is significant in directing the assembly of sulfur-containing compounds. scirp.org Studies on other molecules have shown that these interactions involve the transfer of charge from a nucleophile to an antibonding orbital of the C-S bond. scirp.org Without a known crystal structure, it is impossible to determine if such interactions are present for this specific compound.

Spodium Bonding: Spodium bonding, a non-covalent interaction involving Group 12 elements like zinc, would only be relevant if the compound were part of a metal complex. mdpi.comnih.govresearchgate.netrsc.org As the analysis is focused solely on the compound itself, spodium bonding is not an applicable interaction unless discussing its coordination compounds, for which no structural data with this ligand were found.

Polymorphism and Its Structural Implications

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is dependent on variations in crystal packing and intermolecular interactions. An investigation into the potential polymorphism of this compound has not been reported. Such a study would require the generation and structural characterization of different crystalline phases, which has not been documented in the available literature.

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are instrumental in predicting the physicochemical properties of molecules. For "5-(propan-2-yl)-1,3,5-triazinane-2-thione," these studies help in understanding its electronic behavior and intrinsic stability.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and its corresponding minimum energy. For derivatives of 1,3,5-triazine (B166579), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d), have been effectively employed to predict geometric parameters. nih.govmdpi.com

In the case of "this compound," the triazinane ring is expected to adopt a conformation that minimizes steric hindrance, likely a chair or a twisted-boat form. The substitution of an isopropyl group at the N5 position and a thione group at the C2 position significantly influences the ring's geometry. DFT calculations on similar N-substituted triazinane structures have shown that the planarity of the triazine ring can be distorted by bulky substituents. mdpi.com The bond lengths and angles within the triazinane ring are also affected by the electronic nature of the substituents. For instance, the C=S double bond of the thione group will have a characteristic bond length, and its presence will influence the adjacent C-N bond lengths.

| Parameter | Predicted Value (Illustrative) |

| C=S Bond Length | ~1.68 Å |

| C-N (adjacent to C=S) | ~1.38 Å |

| N-C-N Angle | ~118° |

| C-N-C Angle | ~115° |

| N-C(isopropyl) Bond Length | ~1.47 Å |

These values are illustrative and based on general findings for similar heterocyclic thiones.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's kinetic stability and chemical reactivity. nih.gov

For "this compound," the HOMO is likely to be localized on the electron-rich thione group and the nitrogen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, would be expected to be distributed over the triazinane ring, particularly the C=S bond. A smaller HOMO-LUMO gap suggests higher reactivity. In related triazine derivatives, the HOMO-LUMO gap has been shown to be influenced by the nature of the substituents on the ring. nih.gov

An illustrative table of HOMO, LUMO, and band gap energies for similar heterocyclic systems is presented below:

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Generic Triazinane-2-thione | -6.2 | -1.5 | 4.7 |

| N-phenyl-triazinane-2,4-diamine | -5.8 | -1.2 | 4.6 |

These are representative values to illustrate the concept.

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The EPS map illustrates the charge distribution on the molecular surface, where regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

For "this compound," the EPS map would be expected to show a region of high negative potential around the sulfur atom of the thione group due to its high electronegativity and the presence of lone pairs. This indicates that the sulfur atom is a likely site for electrophilic attack. The nitrogen atoms of the triazinane ring would also exhibit negative potential. Conversely, the hydrogen atoms of the isopropyl group and those attached to the ring nitrogens would show positive potential, making them potential sites for nucleophilic interaction. The prediction of protein-protein interaction sites has also been aided by the use of electrostatic desolvation profiles. nih.gov

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

In "this compound," significant hyperconjugative interactions are expected to occur. These would involve the delocalization of the lone pair electrons of the nitrogen atoms into the antibonding orbitals of adjacent C-N and C-S bonds. For instance, the interaction between the lone pair of a nitrogen atom (n(N)) and the antibonding orbital of the C=S bond (π*(C=S)) would contribute to the delocalization of charge and the stabilization of the molecule. Similarly, interactions involving the σ bonds of the isopropyl group and the triazinane ring can also be analyzed. Studies on related N,N'-diphenyl-6-piperidin-1-yl- nih.govibm.comnih.gov-triazine-2,4-diamine have utilized NBO analysis to understand the stability arising from such interactions. nih.gov The presence of hyperconjugative interactions has also been observed in borazines, which are isoelectronic with benzene. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible isopropyl group attached to the triazinane ring means that "this compound" can exist in multiple conformations. Understanding these conformations and the energy barriers between them is crucial for comprehending the molecule's dynamic behavior and its interactions with other molecules.

Identification of Stable Conformers and Rotational Barriers

Conformational analysis of "this compound" would involve studying the rotation around the N-C(isopropyl) bond and the puckering of the triazinane ring. The triazinane ring can exist in various conformations such as chair, boat, and twist-boat. The isopropyl group can also rotate, leading to different spatial arrangements of its methyl groups relative to the triazinane ring.

The stable conformers are the ones that correspond to the minima on the potential energy surface. These are the conformations with the lowest energy. The energy barriers to rotation, or rotational barriers, are the energy maxima on the potential energy surface that separate the stable conformers. Theoretical calculations on the isopropyl radical have investigated the barriers and minimum energy paths for the internal rotation of the methyl groups. ibm.com The study of atropisomeric hydrazides has also provided insights into rotational energy barriers. mdpi.com

For "this compound," it is expected that the most stable conformer would be one where the bulky isopropyl group is in an equatorial position on a chair-like triazinane ring to minimize steric interactions. The rotation of the isopropyl group would likely have a relatively low energy barrier, allowing for rapid interconversion between different rotational isomers at room temperature. A potential energy surface can be constructed by calculating the energy of the molecule at various rotational angles of the isopropyl group and for different ring puckering coordinates.

Influence of the propan-2-yl Group on Ring Conformation

The conformational landscape of the 1,3,5-triazinane (B94176) ring is a critical aspect of its structure. This six-membered heterocyclic ring typically adopts low-energy conformations such as the chair, boat, and twist-boat. The presence of substituents plays a decisive role in determining the most stable conformation by introducing steric and electronic effects.

The 5-(propan-2-yl) group, or isopropyl group, is sterically demanding. Computational modeling, specifically geometry optimization using DFT, can determine the preferred orientation of this group (axial vs. equatorial in a chair conformation) and its impact on the ring's geometry. The calculations would involve mapping the potential energy surface to identify conformational isomers and the energy barriers between them. In related heterocyclic systems, bulky substituents typically favor an equatorial position to minimize steric hindrance with other atoms on the ring. The orientation of the isopropyl group can also influence the local electronic environment and the potential for intramolecular non-covalent interactions.

Spectroscopic Property Prediction through Computational Methods

Computational methods are instrumental in predicting and interpreting various types of spectra, providing a direct link between the molecular structure and its spectroscopic signatures.

The Gauge-Including Atomic Orbital (GIAO) method is a highly effective and widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.commdpi.com This method, typically employed with a DFT functional (like B3LYP) and an appropriate basis set (e.g., 6-311G), computes the isotropic magnetic shielding constants for each nucleus. mdpi.commdpi.com

By calculating the shielding constant for tetramethylsilane (B1202638) (TMS) at the same level of theory, the chemical shifts (δ) for ¹H and ¹³C nuclei of this compound can be predicted. These theoretical shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex structures. Linear correlation analysis between the calculated and experimental shifts can confirm the accuracy of the structural and electronic description of the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO) Specific computational data for this compound is not available in the reviewed literature. The table below is a template for how such data would be presented.

Vibrational spectroscopy is a key tool for identifying functional groups and characterizing molecular structure. DFT calculations can compute the harmonic vibrational frequencies, which correspond to the bands observed in infrared (IR) and Raman spectra. mdpi.com These calculations also provide the intensity of each vibrational mode, aiding in the interpretation of the experimental spectra.

For this compound, this analysis would help assign characteristic vibrations, such as the C=S stretching mode, N-H stretching and bending modes, and the various vibrations of the triazinane ring and the propan-2-yl substituent. It is common practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations of the theoretical level, which improves the agreement with experimental data. mdpi.com

Table 2: Key Predicted Vibrational Frequencies Specific computational data for this compound is not available in the reviewed literature. This table illustrates the expected format.

Time-dependent density functional theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption properties of molecules, which are observed in UV-visible spectroscopy. scispace.comnih.gov This method predicts the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption bands (λmax). nih.govresearchgate.net

For this compound, TD-DFT calculations would identify the nature of the electronic transitions, such as the n → π* transition associated with the lone pair electrons on the sulfur and nitrogen atoms and the π → π* transitions within the thiourea (B124793) moiety. This provides fundamental insight into the molecule's photophysical behavior. researchgate.net

Computational Reaction Mechanism Studies

Understanding the formation of the 1,3,5-triazinane-2-thione (B1225330) ring is crucial for optimizing its synthesis. Computational chemistry can model potential reaction pathways, such as the cyclization of an appropriate thiourea precursor with formaldehyde (B43269) and an amine. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and steric repulsion are fundamental in defining the three-dimensional structure and stability of a molecule. NCI analysis is a computational technique used to visualize and characterize these weak interactions. doi.org

The method is based on the electron density (ρ) and its Reduced Density Gradient (RDG). Plotting the RDG against the electron density reveals regions of non-covalent interactions. These interactions are typically visualized as surfaces in a 3D molecular plot, where a color scale indicates the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive interactions (steric clashes). For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the N-H groups and the thione sulfur, as well as van der Waals contacts involving the propan-2-yl group.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on “this compound.” The search did not yield any specific studies or data related to this particular compound for the outlined topics of EGFR inhibition, μ-opioid receptor interaction, specific antimicrobial mechanisms, or modulation of p53 ubiquitination.

The provided outline requires detailed, thorough, and scientifically accurate information for each section. Without specific research data on "this compound," any attempt to create the article would not meet the requirements of the prompt and would violate the strict instruction to focus solely on the specified chemical compound.

General information on the broader class of 1,3,5-triazine derivatives is available but cannot be used as it would fall outside the explicit scope of the request. Therefore, the article cannot be generated as per the instructions.

No Publicly Available Research Data Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research data was found for the chemical compound This compound . Consequently, it is not possible to provide an article detailing its molecular interactions, mechanistic studies, and coordination chemistry as requested.

The available literature focuses on the broader class of 1,3,5-triazine derivatives, which are known to exhibit a wide range of biological activities and are of interest in medicinal chemistry. However, the specific isopropyl-substituted triazinane-2-thione mentioned in the query does not appear to have been the subject of published research that would allow for a detailed discussion of its cytotoxic effects or coordination chemistry.

Therefore, the sections on Molecular Interactions and Mechanistic Studies (In Vitro), including cytotoxic effects on cancer cell lines, and Coordination Chemistry, including chelation behavior and structure-activity relationships of its metal complexes, cannot be addressed due to the absence of scientific data for this compound.

Future Research Directions and Advanced Methodologies

Emerging Synthetic Strategies for Complex 1,3,5-Triazinane-2-thiones

Future synthetic research will likely move beyond traditional methods towards more efficient, sustainable, and complex molecular architectures. Key areas of development include multi-component reactions (MCRs) and green chemistry protocols.

One-pot MCRs represent a highly efficient strategy for building molecular complexity from simple, readily available starting materials. A catalyst-free, three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates has been developed for the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.govd-nb.info This methodology, which leverages the dual role of thiourea, could be adapted for creating complex libraries of derivatives related to 5-(propan-2-yl)-1,3,5-triazinane-2-thione by varying the initial components. nih.gov The procedure is noted for its tolerance of a wide range of aldehydes and orthoformates, offering a rapid route to diverse triazinethione structures. nih.govd-nb.info

Green chemistry approaches are also becoming central to synthetic design. Methodologies utilizing microwave irradiation and ultrasound assistance are particularly promising. mdpi.com Microwave-assisted synthesis, often performed under solvent-free conditions, can dramatically reduce reaction times while improving yields. chim.it For instance, a microwave-assisted method for 1,3,5-triazine (B166579) derivatives using a phase-transfer catalyst achieved high yields in as little as 150 seconds. mdpi.com Similarly, sonochemical methods, which use ultrasonic irradiation, have been shown to accelerate reactions significantly, often using water as a benign solvent. nih.govaip.orgclockss.org A sonochemical protocol for synthesizing 1,3,5-triazine derivatives achieved yields over 75% within five minutes in an aqueous medium. mdpi.comnih.gov These green protocols represent a more sustainable and efficient future for synthesizing complex triazinane-2-thiones.

| Method | Conditions | Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Reflux, Organic Solvent | 5–6 hours | 69% | Standard procedure | mdpi.com |

| Microwave-Assisted | 140°C, DMF, PTC | 150 seconds | up to 88% | Drastically reduced reaction time | mdpi.com |

| Ultrasound-Assisted | Room Temp, Water | 5 minutes | >75% | Environmentally friendly, rapid | mdpi.comnih.gov |

Integration of High-Throughput Screening with Computational Design

The discovery of novel applications for this compound and its analogues can be accelerated by combining high-throughput screening (HTS) with computational design. This integrated approach allows for the rapid evaluation of large compound libraries and the rational design of molecules with optimized properties.

In silico screening is a cornerstone of this approach. Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds before they are synthesized. researchgate.netsciprofiles.com For example, a study on thiazole-1,3,5-triazine derivatives designed a virtual library of 378 compounds and subjected them to ADMET analysis to select the most promising candidates for synthesis and biological testing. researchgate.netnih.gov This process saves significant time and resources by filtering out molecules with unfavorable profiles early in the discovery pipeline.

Molecular docking simulations are used to predict the binding affinity and interaction modes of ligands with biological targets. sciprofiles.comnih.gov In one study, triazinethione derivatives were docked against cyclooxygenase-2 (COX-2), an enzyme related to inflammation. sciprofiles.com The results showed that 6-amino-4-(4-nitrophenyl)-1,3,5-triazine-2(1H)-thione had a higher predicted binding affinity than the standard drug, salicylic (B10762653) acid, guiding the selection of compounds for further investigation. sciprofiles.com Such studies are crucial for designing targeted inhibitors and understanding structure-activity relationships (SAR). nih.gov This approach could be used to screen derivatives of this compound against a wide array of therapeutic targets.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interaction Type | Reference |

|---|---|---|---|---|

| 6-amino-4-(4-nitrophenyl)-1,3,5-triazine-2(1H)-thione | COX-2 | -7.8 | Hydrogen bond, Hydrophobic | sciprofiles.com |

| Salicylic Acid (Standard) | COX-2 | -6.2 | Not specified | sciprofiles.com |

| 6-amino-4-(4-nitrophenyl)-1,3,5-triazine-2(1H)-thione | iNOS | -6.1 | Hydrogen bond, Hydrophobic | sciprofiles.com |

| Imidazopyridines (Standard) | iNOS | -5.9 | Not specified | sciprofiles.com |

Exploration of Novel Chemical Reactivities and Catalytic Applications

The 1,3,5-triazinane (B94176) ring system is a versatile synthon that can participate in a variety of chemical transformations, particularly cycloaddition reactions. thieme-connect.com Future research should focus on exploring the untapped reactivity of the this compound core to generate novel heterocyclic structures. 1,3,5-triazinanes can act as stable precursors to formaldimines, which can then undergo cycloadditions as two-, three-, four-, or even six-atom synthons. thieme-connect.com For example, palladium-catalyzed [4+2] cycloaddition reactions between π-allylpalladium 1,4-dipoles and 1,3,5-triazinanes have been developed to produce hexahydropyrimidines in excellent yields. acs.org The specific reaction pathway can often be controlled by the choice of catalyst or the substituents on the triazinane ring, leading to divergent synthesis of different heterocyclic products from the same starting materials. researchgate.net

Beyond their role as synthetic intermediates, triazine-based structures are finding applications in catalysis, especially photocatalysis. rsc.org Conjugated polymers incorporating triazine units are being developed as highly efficient, metal-free photocatalysts for converting solar energy into chemical energy. mdpi.com These materials have shown great promise in photocatalytic hydrogen evolution from water. nih.govfrontiersin.orgrsc.org The high nitrogen content and π-conjugated structure of triazine-based polymers facilitate light absorption and charge separation. mdpi.com By rationally designing the polymer backbone, for instance by creating donor-acceptor structures, the photocatalytic performance can be significantly enhanced. nih.gov A triazine-based conjugated microporous polymer (CMP) linked to a dibenzothiophene (B1670422) unit achieved a hydrogen evolution rate of 9,698.53 μmol g⁻¹h⁻¹, demonstrating the potential of these materials. frontiersin.org Incorporating the this compound motif into such polymer frameworks could lead to new, highly active photocatalysts.

Development of Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the structure, conformation, and dynamic processes of this compound requires the application of advanced characterization techniques. While standard NMR and IR spectroscopy are routine, more sophisticated methods are needed to probe complex behaviors.

Single-crystal X-ray diffraction is an invaluable tool for unambiguously determining the three-dimensional structure of these molecules, providing precise information on bond lengths, angles, and crystal packing. nih.govd-nb.info This technique was used to characterize the structures of various 1,3,5-triazine-2,4-dithione derivatives synthesized via multi-component reactions. nih.govd-nb.infobeilstein-journals.org

Advanced mass spectrometry (MS) techniques are crucial for characterization and can help elucidate fragmentation pathways. researchgate.net Electrospray ionization (ESI) and tandem mass spectrometry (MS-MS) can differentiate between isomeric triazines and establish fragmentation routes. researchgate.net For low molecular weight compounds where matrix interference can be an issue, high-resolution mass spectrometers like a MALDI SpiralTOF can provide the necessary resolving power (often exceeding 38,000 FWHM) and mass accuracy to confirm elemental compositions. jeol.com

Rational Design of Functional Materials Incorporating Triazinane-2-thione Units

The rational design of functional materials built from triazinane-2-thione units is a promising frontier. This involves leveraging the specific structural and electronic properties of the heterocyclic core to create advanced materials with applications in materials science and nanotechnology.

A key strategy is the incorporation of triazine units into porous organic polymers (POPs), such as Covalent Triazine Frameworks (CTFs) or Conjugated Microporous Polymers (CMPs). benthamdirect.comrsc.org These materials possess high surface areas, tunable porosity, and excellent chemical stability, making them ideal for applications in gas storage, separation, and heterogeneous catalysis. nih.govbenthamdirect.com For example, triazine-based conjugated polymers have been designed for efficient photoreduction of CO₂ with water. ornl.gov

Another advanced approach is the use of triazine derivatives as building blocks for self-assembling systems. nih.gov Through noncovalent interactions like hydrogen bonding, triazine-based molecules can form complex, ordered supramolecular structures such as rosettes, linear polymers, and nanoscale particles. nih.govrsc.orgresearchgate.net These self-assembled materials can be engineered for specific functions, such as targeted drug delivery. rsc.orgresearchgate.net By designing derivatives of this compound with appropriate functional groups, it may be possible to guide their self-assembly into novel, smart materials. nih.gov

| Polymer Type | Key Monomers/Units | Featured Property | Potential Application | Reference |

|---|---|---|---|---|

| Conjugated Microporous Polymer (CMP) | Triazine, Dibenzothiophene-S,S-dioxide | High H₂ evolution rate (9,698.53 μmol g⁻¹h⁻¹) | Photocatalysis | frontiersin.org |

| Covalent Triazine Framework (CTF) | Aromatic nitriles | High porosity, chemical stability | Gas storage, Heterogeneous catalysis | benthamdirect.com |

| Methylated Linear Conjugated Polymer | Benzamidine, Acetic anhydride | High CO production rate (218.9 µmol g⁻¹h⁻¹) | CO₂ Photoreduction | ornl.gov |

| Self-Assembled Rosette Nanoparticle | Tri-substituted triazine, 5-Fluorouracil | Specific localization in endoplasmic reticulum | Targeted anti-cancer therapy | rsc.org |

Q & A

Q. What are the established synthetic methodologies for preparing 5-(propan-2-yl)-1,3,5-triazinane-2-thione, and how can reaction conditions be optimized for yield?

The compound can be synthesized via cyclization reactions involving thiourea derivatives and isothiocyanates. For example, aryl isothiocyanates react with substituted amines under acidic conditions to form thiourea intermediates, which are cyclized using catalysts like FeCl₃·6H₂O to yield triazinane-thiones . Optimization involves adjusting reaction temperature (e.g., 80°C), solvent polarity, and catalyst loading. Yield improvements are achieved by isolating intermediates and using spectroscopic monitoring (e.g., TLC) to track progress .

Q. How is the structural characterization of this compound typically performed?

Characterization relies on a combination of techniques:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for CH₃) and thiocarbonyl (C=S) signals.

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming stereochemistry .

- Mass spectrometry : High-resolution MS validates molecular mass and fragmentation patterns .

Q. What biological screening models are used to evaluate the activity of triazinane-thione derivatives?

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity. Molecular docking studies model interactions with biological targets (e.g., enzymes or DNA), identifying substituents that improve binding affinity. For instance, electron-withdrawing groups on the aryl ring enhance thiocarbonyl electrophilicity, potentially increasing antimicrobial activity .

Q. What mechanistic insights explain the role of FeCl₃ in the synthesis of triazinane-thiones?

FeCl₃ acts as a Lewis acid, polarizing the thiourea intermediate’s C=S bond and facilitating nucleophilic attack by the amine group during cyclization. Kinetic studies suggest the catalyst lowers activation energy by stabilizing transition states. Competing pathways (e.g., oxadiazinane formation) are minimized by controlling proton availability and solvent polarity .

Q. How do structural modifications impact the compound’s stability under physiological conditions?

Substituents on the triazinane ring influence hydrolytic stability. For example:

- Hydrophobic groups (e.g., isopropyl) reduce aqueous solubility but enhance membrane permeability.

- Electron-deficient aromatic rings resist oxidative degradation. Accelerated stability testing (e.g., pH 1–13 buffers, 40°C) combined with HPLC monitoring quantifies degradation kinetics .

Methodological Considerations

Q. What strategies resolve contradictions in reported bioactivity data for triazinane-thiones?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Meta-analyses should normalize data using standardized protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., live/dead staining vs. metabolic activity). Cross-referencing crystallographic data with biological results clarifies whether conformational changes affect activity .

Q. How can reaction scalability be balanced with purity requirements?

Pilot-scale synthesis employs continuous flow reactors to maintain temperature control and reduce side products. Post-reaction purification uses column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water). Purity ≥95% is verified via HPLC (C18 column, UV detection at 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.